molecular formula C11H8Cl2N2O2 B3025565 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid CAS No. 126067-48-9

1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B3025565
CAS No.: 126067-48-9
M. Wt: 271.1 g/mol
InChI Key: KGCCBXHSOMDSPJ-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a chemical compound characterized by its unique structure, which includes a dichlorophenyl group, a methyl group, and a pyrazole ring

Preparation Methods

The synthesis of 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting with the preparation of the pyrazole ring. One common synthetic route includes the reaction of 2,4-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to produce the pyrazole ring. The carboxylic acid group is introduced through subsequent reactions, often involving carboxylation or oxidation processes. Industrial production methods may utilize continuous flow microreactor systems to enhance reaction efficiency and yield .

Chemical Reactions Analysis

1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The dichlorophenyl group allows for substitution reactions, where chlorine atoms can be replaced by other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.

    Nitration: Nitration reactions can introduce nitro groups into the aromatic ring, using a mixture of nitric acid and sulfuric acid.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.

    Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent, due to its ability to interact with specific molecular targets.

    Industry: It is utilized in the development of herbicides and pesticides, contributing to agricultural advancements

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. In biological systems, it may modulate signaling pathways by interacting with receptors, leading to altered cellular responses .

Comparison with Similar Compounds

1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-5-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O2/c1-6-4-9(11(16)17)14-15(6)10-3-2-7(12)5-8(10)13/h2-5H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCCBXHSOMDSPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C(C=C(C=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80561200
Record name 1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126067-88-7, 126067-48-9
Record name 1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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